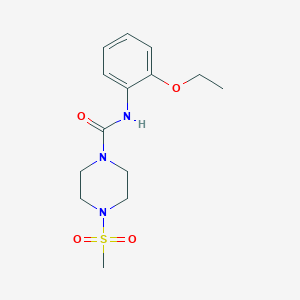![molecular formula C17H12ClNO4 B4761100 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4761100.png)
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide
Übersicht
Beschreibung
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide, also known as CPOA, is a synthetic compound that has shown potential in various scientific research applications. The chemical structure of CPOA consists of a chromenone ring system with a chlorophenyl group attached to it, along with an acetamide moiety.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is not fully understood. However, it has been suggested that 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide may exert its antibacterial and antifungal activity by inhibiting the activity of enzymes involved in cell wall synthesis. 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to have minimal toxicity in vitro and in vivo. In animal studies, 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been found to have no adverse effects on body weight, organ weight, or blood parameters. 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has also been shown to have no mutagenic or genotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide in lab experiments is its low toxicity. This allows for higher concentrations to be used without the risk of adverse effects. Additionally, 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has shown activity against a wide range of microorganisms, making it a useful tool in microbiology research. However, one limitation of using 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is its limited solubility in aqueous solutions, which may affect its activity in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide. One potential area of research is the development of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide derivatives with improved solubility and activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide and its potential use in the treatment of oxidative stress-related diseases. Furthermore, the potential use of 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide as a tool in microbiology research should be further explored.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been studied for its potential use in various scientific research applications. It has been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has also been studied for its antifungal activity against Candida albicans and Aspergillus niger. Additionally, 2-{[2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to have antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-12-7-3-1-5-10(12)16-17(22-9-14(19)20)15(21)11-6-2-4-8-13(11)23-16/h1-8H,9H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSLKFVMPUWSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Chlorophenyl)-4-oxochromen-3-yl]oxyacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B4761023.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4761028.png)
![4-[(ethylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4761029.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-phenoxyethanone](/img/structure/B4761038.png)
![2-(4-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4761045.png)
![6-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4761049.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4761055.png)


![5-[4-(difluoromethoxy)benzylidene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4761096.png)
![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4761098.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4761114.png)
![2-chloro-5-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4761118.png)